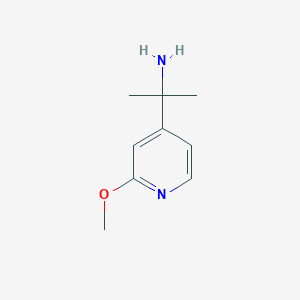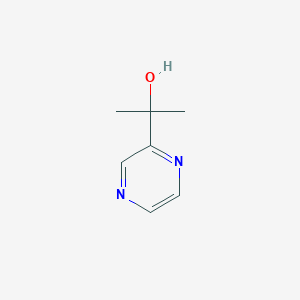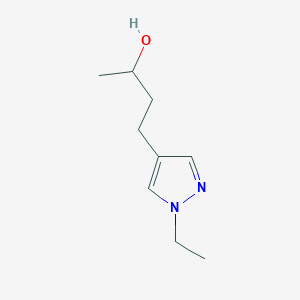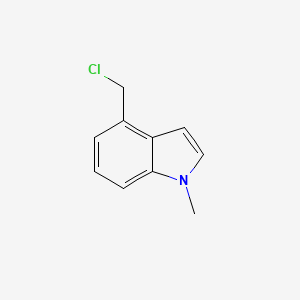![molecular formula C9H11ClN2O2 B15321154 methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride typically involves the construction of the pyrrolopyridine core followed by esterification and subsequent hydrochloride salt formation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and receptors
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in biological assays and therapeutic applications .
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8;/h4-5,10H,2-3H2,1H3;1H |
Clave InChI |
XRFIBMCTHLHLPH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(CCN2)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)






![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
